Fluoroacetyl fluoride

Description

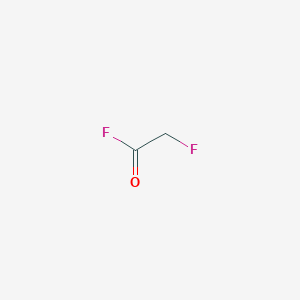

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXUEOAYSYXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164784 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-42-7 | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Fluoroacetyl Fluoride

Superacidic Media Reactivity and Protonation Behavior

The behavior of fluoroacetyl fluoride (B91410) in superacidic environments, such as a mixture of hydrogen fluoride and antimony pentafluoride (HF/SbF₅), is characterized by the protonation of the carbonyl group and subsequent equilibria with related species. rsc.orglibretexts.orgpatsnap.com This reactivity contrasts with that of non-fluorinated analogues like acetyl fluoride, which typically form stable acetylium ions under similar conditions. rsc.orguni-muenchen.de The presence of the electron-withdrawing fluorine atom on the acetyl group significantly influences the stability and nature of the cationic intermediates formed. acs.org

In binary superacidic systems like HF/SbF₅, fluoroacetyl fluoride undergoes protonation at the carbonyl oxygen atom to form the O-protonated this compound cation. rsc.orgacs.org This species has been successfully isolated and characterized, demonstrating its stability under these conditions. uni-muenchen.de Unlike acetyl fluoride, which readily loses a fluoride ion to form the acetylium cation, the substitution of hydrogen with an electron-withdrawing fluorine atom favors the formation of the protonated acyl fluoride. rsc.orgacs.org

The stability of the protonated this compound cation is enhanced by intramolecular electronic effects. Quantum chemical calculations and structural investigations of related compounds reveal that protonation leads to a significant shortening of the C-F bond. uni-muenchen.de This is attributed to increased back-donation from the fluorine lone-pair electrons into the carbon-fluorine bond, which helps to delocalize the positive charge and stabilize the cation. uni-muenchen.de

In anhydrous hydrogen fluoride (aHF), this compound exists in an equilibrium with the corresponding α-fluoroalcohol, 1,1-difluoroethanol, which is formed by the addition of HF across the carbonyl bond. rsc.org At low temperatures in aHF alone, the equilibrium strongly favors the acyl fluoride. rsc.org

The addition of a strong Lewis acid, such as antimony pentafluoride (SbF₅), shifts this equilibrium. rsc.org The Lewis acid enhances the acidity of the medium, promoting the protonation of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of HF. rsc.org The resulting α-fluoroalcohol is then protonated to form a stable oxonium salt, [CH₂FC(OH)F][SbF₆]. smolecule.com While more heavily fluorinated analogues like dithis compound readily form these oxonium salts as the predominant species in HF/SbF₅, for this compound, the observation of the protonated acyl fluoride is a key competing pathway. rsc.orguni-muenchen.de

The general equilibrium in superacid media can be represented as: CH₂FCOF ⇌ [CH₂FC(OH)F]⁺ ⇌ [CH₂FCF(OH₂)]⁺

The identification and characterization of the cationic species derived from this compound in superacids rely heavily on spectroscopic methods. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for observing these intermediates in solution. rsc.org Studies using ¹H, ¹⁹F, and ¹³C NMR have successfully identified the signals corresponding to the protonated acyl fluoride and the oxonium ion, allowing for the study of the equilibria between them. rsc.org

Single-crystal X-ray diffraction has been employed to determine the solid-state structures of related protonated haloacetyl fluorides and their oxonium salts. uni-muenchen.desmolecule.com These analyses provide precise data on bond lengths and angles, confirming the proposed cationic structures. For instance, diffraction data for a related protonated species showed a significant elongation of the C-O bond length to 1.424 Å compared to 1.180 Å in the neutral acyl fluoride, indicating substantial charge delocalization onto the oxygen atom. smolecule.com

| Compound Type | Bond | Typical Bond Length (Å) | Reference |

|---|---|---|---|

| Neutral Acyl Fluoride | C=O | 1.180 | smolecule.com |

| Protonated Acyl Fluoride / Oxonium Ion | C-O | 1.424 | smolecule.com |

Lewis Acid Catalysis and Acyl Cation Generation

The interaction of this compound with Lewis acids is fundamental to its use in reactions such as Friedel-Crafts acylation. nih.govmasterorganicchemistry.com The primary role of the Lewis acid is to abstract the fluoride ion from the acyl fluoride, generating a highly reactive electrophile. masterorganicchemistry.com

The generation of the free fluoroacetylium ion (CH₂FCO⁺) from this compound is significantly more challenging than the formation of the acetylium ion from acetyl fluoride. acs.org The strong electron-withdrawing effect of the α-fluorine substituent destabilizes the positive charge on the carbonyl carbon. rsc.orgacs.org Consequently, when this compound reacts with strong Lewis acids, it tends to form stable, O-coordinated adducts or the protonated acyl fluoride rather than cleanly dissociating to the fluoroacetylium ion. acs.org While the fluoroacetylium ion has been characterized spectroscopically by researchers like George Olah, its isolation as a stable salt is difficult. uni-muenchen.de

The outcome of the reaction between a haloacetyl fluoride and a Lewis acid is highly dependent on both the strength of the Lewis acid and the nature of the halogen substituents on the acetyl group. acs.org

Lewis Acid Strength: this compound requires the use of strong Lewis acids, such as antimony pentafluoride (SbF₅) or arsenic pentafluoride (AsF₅), to facilitate the formation of cationic species. acs.org Weaker Lewis acids are generally not potent enough to overcome the strong C-F bond and the destabilizing inductive effect of the α-fluorine. The reactivity of haloacetyl fluorides toward Lewis acids is directly correlated with the strength of the acid used. acs.org

Halogen Substitution: The stability of the resulting acylium ion is inversely related to the electron-withdrawing power of the substituents on the methyl group. acs.org The acetylium ion (CH₃CO⁺) is stabilized by the electron-donating character of the methyl group and forms readily. rsc.orgstackexchange.com In contrast, the α-fluorine atom in the fluoroacetylium ion (CH₂FCO⁺) strongly destabilizes the carbocation through an inductive effect. acs.org This increased electrophilicity of the potential fluoroacetylium cation leads to a stronger competition for the fluoride ion between the cation and the Lewis acid's anionic complex (e.g., SbF₆⁻), which hinders the formation of the free acylium ion. acs.org

| Acyl Fluoride | Substituent Effect | Primary Product with Lewis Acid | Reference |

|---|---|---|---|

| Acetyl Fluoride (CH₃COF) | Electron-donating (CH₃) | Stable Acetylium Ion ([CH₃CO]⁺) | rsc.orgacs.org |

| This compound (CH₂FCOF) | Electron-withdrawing (F) | Protonated Acyl Fluoride ([CH₂FC(OH)F]⁺) | rsc.orgacs.org |

| Dithis compound (CHF₂COF) | Strongly electron-withdrawing (F₂) | Oxonium Salt ([CHF₂CF₂OH₂]⁺) | rsc.org |

Pathways of Decarbonylation and Decomposition for Reactive Fluoroacetyl Species

The decomposition of this compound can proceed through several pathways, notably thermal decomposition and chemically induced decarbonylation. Thermal decomposition of related fluorinated compounds provides insight into the likely behavior of fluoroacetyl species. For instance, the thermal decomposition of gaseous fluoroacetic acid in a silica vessel at temperatures between 295–382°C yields this compound as a primary product, alongside carbon monoxide, formaldehyde, and carbon dioxide researchgate.net. This suggests that under thermal stress, this compound itself can likely eliminate carbon monoxide.

A more direct pathway for decomposition is decarbonylation, which involves the removal of the carbonyl group. For fluorinated acyl fluorides, this can be achieved chemically. Studies have shown that fluorocarboxylic acid fluorides undergo liquid-phase decarbonylation when treated with antimony pentafluoride (SbF₅) at temperatures ranging from 25°C to 250°C. This reaction effectively replaces the acyl group with a fluorine atom. While lower molecular weight acyl fluorides can react at room temperature, higher molecular weight compounds often require elevated temperatures to proceed at a reasonable rate ubc.ca. For example, the conversion of perfluoropropionyl fluoride to perfluoroethane using SbF₅ highlights a similar transformation that this compound could undergo ubc.ca.

When heated to decomposition, this compound is also known to emit toxic fluoride vapors (F⁻) researchgate.net. Additionally, protonated forms of this compound, such as its hexafluoridoarsenate and hexafluoridostibate salts, are thermally unstable and decompose at relatively low temperatures of 50°C and 30°C, respectively nih.gov.

Table 1: Decomposition Pathways of Fluoroacetyl Species and Related Compounds

| Decomposition Type | Reactant/Species | Conditions | Key Products | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Fluoroacetic Acid | 295–382°C in silica | This compound, CO, Formaldehyde, CO₂ | researchgate.net |

| Chemical Decarbonylation | Fluorinated Acyl Fluorides | Liquid phase with SbF₅, 25-250°C | Corresponding fluorinated alkane (acyl group replaced by F) | ubc.ca |

| Thermal Decomposition | Protonated this compound Salts | 30-50°C | Decomposition products | nih.gov |

Nucleophilic Acyl Substitution Mechanisms

The carbonyl carbon in this compound is highly electrophilic due to the inductive effect of the adjacent fluorine atoms, making it susceptible to attack by nucleophiles. This reactivity is central to its decomposition in the presence of nucleophiles like water and its utility in synthesis.

Acyl fluorides are generally more stable towards hydrolysis than their chloro- or bromo-analogs nih.gov. However, they do react with water. The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, yielding fluoroacetic acid and hydrogen fluoride.

Theoretical studies on the hydrolysis of the closely related trithis compound (CF₃COF) have shown that the reaction is significantly catalyzed by the presence of additional water molecules. While the reaction with a single water molecule has a high activation energy, the presence of two, three, or four water molecules creates a hydrogen-bonded network that facilitates proton transfer in the transition state, lowering the activation Gibbs free energy from approximately 40 kcal/mol down to 20 kcal/mol ubc.ca. These water molecules act as catalysts, enabling both stepwise and concerted pathways for the hydrolysis ubc.ca. A similar water-catalyzed mechanism is expected for the hydrolysis of this compound.

This reaction is a crucial step in the production of trifluoroacetic acid from its corresponding acyl fluoride researchgate.net.

This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols and amines, to form esters and amides, respectively. This reactivity is characteristic of acyl halides and is exploited in organic synthesis.

The general mechanism involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon, followed by the elimination of the fluoride ion as a leaving group.

Reaction with Alcohols (Esterification): CH₂FC(O)F + R'OH → CH₂FC(O)OR' + HF

Reaction with Amines (Amidation): CH₂FC(O)F + R'₂NH → CH₂FC(O)NR'₂ + HF

The high reactivity of acyl fluorides makes them effective acylating agents. For instance, a difluoroacetylfluoride equivalent, generated by reacting difluoroacetylfluoride gas with pyridine, has been shown to react efficiently with alcohols, thiols, and amines to form the corresponding esters, thioesters, and amides chartsbin.com. Furthermore, methods have been developed for the direct amidation of various acid fluorides using germanium amides, which function by abstracting the fluorine atom and transferring the amide group to the carbonyl carbon in a sigma bond metathesis reaction nih.gov. These examples underscore the general reactivity profile of this compound with common nucleophiles.

Computational and Theoretical Investigations of Fluoroacetyl Fluoride

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are instrumental in characterizing the fundamental electronic properties of fluoroacetyl fluoride (B91410). These calculations provide a detailed picture of how the arrangement of atoms and the presence of highly electronegative fluorine atoms influence the molecule's structure and stability.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, a property that is central to the behavior of fluoroacetyl fluoride. The high electronegativity of the fluorine atoms significantly influences the electron distribution within the molecule. This results in a substantial partial positive charge on the carbon atoms and partial negative charges on the fluorine and oxygen atoms.

Theoretical calculations, such as Natural Population Analysis (NPA), can quantify these charge distributions. For instance, in related perfluorinated compounds, the fluorine atoms bear a significant negative charge, which can influence their reactivity. acs.orgqub.ac.uk The C-F bond length in neutral this compound has been reported to be 1.351(14) Å. d-nb.info The introduction of fluorine atoms affects the bond strengths and lengths throughout the molecule due to inductive effects.

Computational studies on similar fluorinated molecules have shown that the properties of a C-F bond can be modulated by the surrounding chemical environment. For example, the interaction energy of a fluorine atom can vary depending on its position within a molecule, with some C-F bonds being more susceptible to activation than others. acs.orgqub.ac.uk This highlights the nuanced effects of electronegativity, which are not uniform across the molecule but are instead dependent on the local electronic structure.

Computational modeling has been successfully employed to study the structure and properties of protonated this compound. d-nb.infouni-muenchen.de When this compound is protonated in superacidic media, theoretical calculations at the ωB97XD/aug-cc-pVTZ level of theory complement experimental findings from NMR spectroscopy and single-crystal X-ray diffraction. uni-muenchen.de

Upon O-monoprotonation of the carbonyl group, significant changes in the geometry of the molecule are observed. d-nb.info Quantum chemical calculations show that the C=O bond elongates, while the C1-F1 bond of the carbonyl group shortens. d-nb.info This shortening is attributed to back-donation from the fluorine lone pairs into the antibonding orbital of the C-O bond, which is enhanced by protonation.

A comparison of calculated and experimental structural parameters for the [CH2FC(OH)F]+ cation reveals a good agreement, validating the computational model. For example, the calculated C1-F1 bond length is significantly shorter in the protonated species compared to the neutral molecule. d-nb.info

Table 1: Comparison of Selected Bond Lengths (Å) in Neutral and Protonated this compound

| Bond | Neutral this compound (Experimental) | O-Monoprotonated this compound (Experimental) |

|---|---|---|

| C=O | 1.194(13) | 1.227(5) |

| C-F (carbonyl) | 1.351(14) | 1.278(4) |

Data sourced from Steiner et al. d-nb.info

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Ab initio and DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. These methods allow for the identification of transition states and the calculation of activation energies, providing deep mechanistic insights into its reactivity.

The reaction with hydroxyl (OH) radicals is a key atmospheric degradation pathway for many organic compounds. nih.gov While specific studies on this compound are not prevalent, extensive computational research on other fluorinated carbonyls and hydrocarbons provides a framework for understanding this process. nih.govutc.eduresearchgate.net

Theoretical investigations of hydrogen abstraction from fluorinated propanones and propanals by OH radicals using hybrid DFT methods have shown that the presence and position of fluorine atoms significantly affect the reaction barriers. utc.edu For this compound, the most likely point of attack for an OH radical would be the abstraction of a hydrogen atom from the fluoromethyl group.

The reaction mechanism would proceed through a transition state where the OH radical is abstracting a hydrogen atom. The stability of this transition state, and thus the rate of the reaction, is influenced by several factors, including the electron-withdrawing effects of the fluorine and carbonyl groups. Computational studies on similar reactions have noted the possibility of intramolecular hydrogen bonding in the transition state, which can affect its energy. researchgate.net DFT studies on hydrogen abstraction reactions have also highlighted the role of the solvent in influencing the reaction barriers. nih.govnih.gov

The absorption of ultraviolet radiation can lead to the dissociation of this compound. The elucidation of these photodissociation pathways can be achieved through computational studies that map the excited state potential energy surfaces.

While direct computational studies on the photodissociation of this compound are limited, research on related molecules like trifluoroacetyl chloride (CF3COCl) offers valuable insights. researchgate.net For CF3COCl, photodissociation at various wavelengths primarily proceeds via the initial cleavage of the C-Cl bond, producing a CF3CO radical which can then further dissociate to CF3 and CO. researchgate.net

A similar mechanism can be postulated for this compound, where the initial step would be the cleavage of either a C-C or a C-F bond. Ab initio molecular dynamics simulations could reveal the timescales and branching ratios of these competing dissociation channels. Such simulations would likely show that upon excitation to an excited electronic state, the molecule would evolve, potentially leading to the fission of the weakest bond. The excess energy from the initial photoexcitation would then be partitioned among the resulting fragments.

Molecular Dynamics and Docking Simulations for Fluoroacetyl-Containing Biomolecules

While no specific molecular dynamics (MD) or docking studies involving this compound itself in a biological context are readily available, these computational techniques are powerful tools for investigating the interactions of small molecules with biomolecules. researchgate.net If a larger molecule containing a fluoroacetyl group were to be studied, MD and docking simulations could provide significant insights.

Molecular dynamics simulations can be used to explore the conformational dynamics of proteins or nucleic acids when bound to a ligand containing a fluoroacetyl moiety. researchgate.netnih.govudel.edu These simulations track the movements of atoms over time, providing a detailed picture of how the ligand affects the structure, flexibility, and function of the biomolecule. researchgate.net For instance, MD simulations could reveal how the polar nature of the fluoroacetyl group influences interactions within a protein's active site.

Docking simulations are used to predict the preferred binding orientation of a small molecule to a larger receptor molecule. researchgate.net For a fluoroacetyl-containing compound, docking could identify potential binding sites on a target protein and estimate the binding affinity. The results of such simulations are crucial in structure-based drug design for optimizing the interactions between a ligand and its biological target. The parameters for the fluoroacetyl group in the force fields used for these simulations would be critical for obtaining accurate results.

Enzyme-Substrate Interactions in Fluoroacetyl-CoA Metabolism

Computational and theoretical studies have provided significant insights into the metabolism of fluoroacetyl-CoA, particularly focusing on the remarkable substrate specificity of the enzyme fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya. This enzyme is crucial for the detoxification of fluoroacetate (B1212596) by selectively hydrolyzing fluoroacetyl-CoA, thereby preventing its entry into the citric acid cycle. The central question addressed by these investigations is how FlK achieves a high degree of discrimination between its fluorinated substrate, fluoroacetyl-CoA, and the structurally similar and more abundant cellular metabolite, acetyl-CoA.

Initial computational models of the FlK-substrate complex suggested that specific amino acid residues, namely Arg 120 and Gly 69, could be key determinants of selectivity through fluorine-specific interactions that orient the substrate for hydrolysis. nih.gov Structural and biochemical studies have further elucidated the molecular basis for this selectivity, revealing a 106-fold preference for fluoroacetyl-CoA over acetyl-CoA. nih.govnih.gov This discrimination is not solely based on binding affinity but is largely achieved through catalysis. acs.org

Kinetic studies have quantified the substantial difference in catalytic efficiency (kcat/KM) for the two substrates, as detailed in the table below. nih.gov

| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| Fluoroacetyl-CoA | 390 ± 20 | 8 | 5 x 10⁷ |

| Acetyl-CoA | 0.06 ± 0.001 | >1000 | 30 |

The data clearly illustrates that FlK processes fluoroacetyl-CoA far more efficiently than acetyl-CoA. nih.gov Further investigations combining thermodynamic, kinetic, and protein NMR experiments have revealed that the recognition of the fluorine atom is entropically driven. acs.org This is mediated by the interaction of the fluorine substituent with a critical phenylalanine residue at position 36 (Phe-36), which is part of a "lid" structure covering the active site. nih.govacs.org This interaction results in a 5- to 20-fold difference in the dissociation constant (KD). acs.orgrsc.org The Phe-36 residue acts as a "gate," controlling water access to the active site, a factor that is critical for fluorine specificity. nih.govnih.gov

Mutational studies have underscored the importance of specific residues in the catalytic mechanism. A catalytic triad (B1167595) composed of Thr 42, His 76, and an active site water molecule has been proposed. nih.gov His 76 is thought to act as a general base, abstracting a proton from the α-carbon of fluoroacetyl-CoA, a step that is facilitated by the electron-withdrawing nature of the fluorine atom. acs.orgdntb.gov.ua This deprotonation is a key step that is accessible to the fluorinated substrate but not readily to acetyl-CoA, thus providing a basis for the dramatic difference in their hydrolysis rates. acs.org The molecular recognition of the C-F bond is crucial for correctly orienting the substrate for this proton abstraction. dntb.gov.ua

Computational Prediction of Fluorine-Specific Recognition and Selectivity

The rational design of fluorinated molecules in drug discovery and biocatalysis is often challenging due to the complex and sometimes counterintuitive effects of fluorine on molecular interactions. nih.govacs.org Computational methods are therefore essential for predicting and understanding fluorine-specific recognition and selectivity in protein-ligand binding. nih.govacs.org

A variety of computational approaches are employed to investigate the mechanisms of enzymatic C-F bond functionalization and degradation. These include molecular docking, molecular dynamics (MD) simulations, and combined quantum mechanics/molecular mechanics (QM/MM) calculations. acs.org These methods provide insights at the atomic level into the interactions and energetics that govern enzymatic processes involving fluorinated compounds. acs.org

One of the key challenges in accurately modeling fluorine-containing systems is the development of precise force fields for molecular simulations. nih.gov QM/MM calculations have been particularly valuable in studying enzymatic reactions, such as the C-F bond formation by the fluorinase enzyme. These studies have shown that the enzyme lowers the activation barrier for the SN2 reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion by positioning the substrates in an optimal orientation for reaction. acs.org

To facilitate the rational design of fluorinated ligands, computational algorithms have been developed to predict favorable interaction sites for fluorine within a protein's binding pocket. An example is the FMAP algorithm, which maps out locations where a carbon-fluorine bond can form favorable orthogonal multipolar interactions with the protein backbone, specifically with carbonyl groups. acs.org

Machine learning and deep learning models are also emerging as powerful tools for predicting the effects of fluorine substitution on the bioactivity of a compound. researchgate.net For instance, the F-CPI deep learning model has been developed to specifically predict the change in activity when a hydrogen atom is substituted with fluorine. Such models have shown high accuracy and can be utilized in the structural optimization of drug candidates. researchgate.net

Computational studies also highlight the unique role of fluorine in modulating the local environment, such as the disruption of water networks within a binding site. nih.govacs.org The partial negative charge of the fluorine atom can structure surrounding water molecules, which can in turn stabilize the ligand-protein complex. nih.govacs.org Furthermore, entropic effects, driven by the disruption of these water networks, can be a significant factor in the binding affinity of fluorinated ligands. nih.gov

Biological and Biochemical Interactions of the Fluoroacetyl Moiety

Fluoroacetyl-CoA in Central Metabolic Pathways

Once formed within the cell, fluoroacetyl-CoA can enter major metabolic pathways, where its fate is determined by the specificity of the enzymes it encounters. Its structural similarity to the ubiquitous acetyl-CoA allows it to act as a substrate for certain enzymes, leading to significant metabolic disruption. nih.gov

The primary mechanism of fluoroacetate (B1212596) toxicity begins with its conversion to fluoroacetyl-CoA by the enzyme acetyl-CoA synthetase, a step that mimics the activation of acetate (B1210297). wikipedia.org This fluoroacetyl-CoA then enters the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle). In the first step of the cycle, the enzyme citrate (B86180) synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate. nih.govwikipedia.orgquora.com

This newly synthesized fluorocitrate acts as a potent inhibitor of aconitase, the next enzyme in the cycle. nih.govwikipedia.orgbuffalostate.edu Aconitase is responsible for the isomerization of citrate to isocitrate. Fluorocitrate binds tightly to the enzyme, effectively halting the citric acid cycle. nih.govwikipedia.org This blockage leads to a significant accumulation of citrate within the mitochondria and subsequently in the blood. nih.govwikipedia.org The disruption of this central energy-producing pathway is the root cause of the toxic effects observed from fluoroacetate exposure. buffalostate.edusciencelearn.org.nz

While some enzymes, like citrate synthase, readily accept fluoroacetyl-CoA, others have evolved to specifically recognize and discriminate it from its non-fluorinated analog, acetyl-CoA. A prime example is the fluoroacetyl-CoA thioesterase (FlK) found in the fluoroacetate-producing bacterium Streptomyces cattleya. acs.orgnih.gov This enzyme provides a resistance mechanism by hydrolyzing fluoroacetyl-CoA, thus preventing its entry into the citric acid cycle. acs.orgwikipedia.org

FlK exhibits a remarkable level of discrimination, showing a 10⁶-fold preference for fluoroacetyl-CoA over acetyl-CoA. nih.govpnas.org This high selectivity is not based on molecular recognition alone but is achieved primarily through catalysis. nih.gov The enzyme's active site is structured to harness the unique properties of the fluorine atom to accelerate the hydrolysis rate of the fluorinated substrate by a factor of 10⁴ compared to its non-fluorinated counterpart. nih.gov This kinetic discrimination is crucial for the organism's self-defense, allowing FlK to efficiently detoxify fluoroacetyl-CoA even in the presence of high intracellular concentrations of acetyl-CoA. acs.org

Molecular Basis of Fluorine Selectivity in Enzymatic Systems

The ability of enzymes like FlK to distinguish between a hydrogen atom and a fluorine atom provides a fascinating case study in molecular recognition and catalytic efficiency. This selectivity is governed by precise structural features and favorable energetic interactions within the enzyme's active site.

The crystal structure of FlK reveals key features responsible for its high substrate specificity. The enzyme belongs to the hot dog-fold family of thioesterases and employs a catalytic triad (B1167595) composed of Threonine 42 (Thr 42), Histidine 76 (His 76), and a water molecule. nih.govnih.gov

Several factors contribute to the specific recognition of the fluoroacetyl moiety:

Hydrophobic Binding Pocket : A "lid" structure, formed by residues including Valine 23, Leucine 26, Phenylalanine 33, and Phenylalanine 36, creates a hydrophobic pocket that accommodates the substrate. nih.gov

Direct Fluorine Interaction : The side chain of Arginine 120 (Arg 120), located opposite the catalytic triad, forms a crucial interaction with the fluorine atom of the substrate. nih.gov This interaction is essential for the correct positioning and coordination of fluoroacetyl-CoA within the active site, a coordination that cannot be achieved with acetyl-CoA. nih.gov

Gate Residue : Phenylalanine 36 (Phe 36) acts as a "gate" residue, functioning to exclude water from the active site and influencing substrate binding and release. nih.govpnas.org

Mutations of these key residues, particularly Thr 42, can dramatically decrease the enzyme's ability to discriminate between the fluorinated and non-fluorinated substrates. nih.gov

The profound selectivity of FlK is derived from differences in both substrate binding (thermodynamics) and reactivity (kinetics). nih.gov Kinetic analysis shows a significant difference in the catalytic efficiency (k_cat/K_M) of FlK for fluoroacetyl-CoA compared to acetyl-CoA. This discrimination originates from a change in the rate-limiting step of the hydrolysis reaction for the two substrates. acs.org

| Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Fold Discrimination |

| Fluoroacetyl-CoA | 8 | 400 | 5 x 10⁷ | 10⁶ |

| Acetyl-CoA | 13,000 | 0.4 | 30 | 1 |

This interactive table summarizes the steady-state kinetic parameters of the FlK enzyme with its cognate substrate, fluoroacetyl-CoA, and its non-fluorinated analogue, acetyl-CoA, demonstrating the enzyme's profound selectivity. Data sourced from reference nih.gov.

Interestingly, the enhanced affinity for the fluorinated substrate is not driven by favorable enthalpic interactions, such as strong hydrogen bonds, but rather by entropy. pnas.org The increased hydrophobicity of the carbon-fluorine unit compared to a carbon-hydrogen bond provides an entropic advantage for the binding of fluoroacetyl-CoA within the hydrophobic active site. pnas.org Furthermore, the Phe 36 "gate" residue controls the substrate's off-rate (k⁻¹), increasing the residence time of fluoroacetyl-CoA in the active site and allowing for efficient catalysis. pnas.org

Cellular and Organismal Responses to Fluoroacetate and Derived Fluoroacetyl Compounds

The inhibition of the citric acid cycle by fluorocitrate triggers a cascade of downstream effects at both the cellular and organismal levels. The primary consequence is a severe impairment of oxidative metabolism and a drastic reduction in cellular energy production. nih.gov

At the cellular level, the blockade of aconitase leads to:

Citrate Accumulation : Tissues, including the brain, accumulate high levels of citrate. nih.govnih.gov This excess citrate can allosterically inhibit phosphofructokinase-1, a key regulatory enzyme in glycolysis, further disrupting energy metabolism. wikipedia.org

Metabolic Shift : To survive the blockage of glucose oxidation, cells may shift their metabolism to alternative energy sources. For instance, cardiac myocytes exposed to fluorocitrate increase their dependence on glutamine and fatty acid oxidation, which can feed into the citric acid cycle downstream of the enzymatic block. researchgate.net

Depletion of Intermediates : The levels of citric acid cycle intermediates subsequent to citrate are depleted. This includes oxoglutarate, a precursor for the neurotransmitter glutamate (B1630785). nih.gov The resulting reduction in glutamine and glutamate formation is a significant consequence, especially in glial cells of the brain. nih.gov

Acidosis : Reduced cellular oxidative metabolism contributes to the accumulation of lactic acid, leading to acidosis. regulations.govnih.gov

At the organismal level, these cellular disruptions manifest as severe toxic effects. A characteristic latent period of 30 minutes to several hours precedes the onset of symptoms. regulations.govresearchgate.net The signs of poisoning can vary between species but often include neurological symptoms like confusion, agitation, and seizures, which may be linked to depleted glutamate and increased ammonia (B1221849) levels. nih.govsciencelearn.org.nz Cardiac dysfunction and arrhythmias are also common. nih.gov Ultimately, the profound disruption of cellular respiration leads to organ failure and death, with herbivores typically succumbing to heart failure and carnivores to respiratory failure. sciencelearn.org.nz

Advanced Spectroscopic and Analytical Characterization Methods for Fluoroacetyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of fluoroacetyl compounds and for monitoring their chemical transformations in real-time.

¹H, ¹⁹F, and ¹³C NMR for Structural Elucidation and Reaction Monitoring

Multinuclear NMR spectroscopy, including ¹H, ¹⁹F, and ¹³C nuclei, provides a complete picture of the molecular framework of fluoroacetyl fluoride (B91410) and its derivatives. The chemical shifts and coupling constants are highly sensitive to the electronic environment of each nucleus, allowing for precise structural assignments.

For instance, upon protonation of fluoroacetyl fluoride in a superacidic medium (HF/SbF₅), significant changes are observed in the NMR spectra. uni-muenchen.de The resonances of the carbonyl fluoride (COF) moiety in the resulting O-monoprotonated species shift considerably downfield in both the ¹⁹F and ¹³C NMR spectra compared to the neutral compound. uni-muenchen.de This deshielding effect is indicative of the increased positive charge on the carbonyl carbon and the adjacent fluorine atom following protonation at the carbonyl oxygen. Monitoring these spectral shifts allows for the direct observation of reactions and the characterization of the resulting products. uni-muenchen.de

| Species | Technique | Observed Shift | Key Observation |

|---|---|---|---|

| Neutral this compound | ¹⁹F & ¹³C NMR | Reference Value | Standard chemical shifts for the neutral molecule. |

| O-Monoprotonated this compound | ¹⁹F & ¹³C NMR | Significant Downfield Shift | Indicates increased positive charge on the COF group due to protonation. uni-muenchen.de |

Low-Temperature NMR for the Detection and Characterization of Unstable Intermediates

Many key reactive intermediates in chemical reactions are thermally unstable. Low-temperature NMR spectroscopy is a crucial technique for trapping and characterizing these transient species. fu-berlin.deepa.govresearchgate.net By performing experiments at temperatures as low as -60 °C or -70 °C, the lifetime of intermediates can be extended, allowing for their detection and structural analysis. rsc.orgrsc.org

This method has been successfully applied to study the behavior of haloacetyl fluorides in superacidic systems. rsc.orgd-nb.info In the case of this compound, low-temperature NMR was used to characterize the O-monoprotonated cation, a highly reactive intermediate that could not be isolated under standard conditions. d-nb.info These experiments provide direct evidence for the site of protonation and offer insights into reaction mechanisms that would otherwise be inaccessible. d-nb.info

Protein NMR for Investigating Enzyme Dynamics in Fluoroacetyl Recognition

Protein-observed ¹⁹F NMR (PrOF NMR) is a specialized technique used to study the interactions between proteins and fluorine-containing small molecules, such as those with a fluoroacetyl group. acs.orgumn.eduacs.org Since fluorine is virtually absent in biological systems, incorporating a ¹⁹F label—either into the protein or the ligand—provides a background-free spectroscopic probe to monitor binding events and associated conformational changes. acs.orgresearchgate.net

When a small molecule containing a fluoroacetyl moiety binds to an enzyme, the chemical environment of the fluorine nuclei changes, leading to alterations in the ¹⁹F NMR spectrum. acs.org These changes can manifest as shifts in resonance frequencies, line broadening, or the appearance of new signals, depending on the kinetics of the binding process (fast, intermediate, or slow exchange). acs.orgnih.gov By analyzing these spectral changes, researchers can determine binding affinities, identify the binding site, and gain insights into the dynamic conformational changes the enzyme undergoes upon recognition and binding of the fluoroacetyl group. umn.edunih.gov This approach is particularly valuable for fragment-based drug discovery and for understanding the molecular basis of enzyme inhibition. umn.edu

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Carbonyl and Carbon-Fluorine Stretching Frequencies

The vibrational spectrum of this compound is dominated by characteristic absorptions corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds. The C=O stretching vibration typically gives rise to a strong band in the infrared spectrum. The C-F stretching vibrations also produce intense bands, and their exact frequencies provide structural information.

Studies on related compounds like trithis compound have detailed these assignments. researchgate.net The analysis of these fundamental frequencies is critical for confirming the molecular structure and understanding the electronic effects of the fluorine substituents on the carbonyl group. researchgate.net

Characterization of Protonated Species and Lewis Acid Adducts

Vibrational spectroscopy is exceptionally useful for characterizing the products of reactions involving this compound, such as protonation or the formation of Lewis acid adducts. d-nb.info When this compound is protonated at the carbonyl oxygen, the C=O bond is elongated and weakened. This change is directly observable in the vibrational spectrum as a significant red-shift (a decrease in frequency) of the C=O stretching band. uni-muenchen.de For instance, the C=O stretching vibration in O-monoprotonated this compound is red-shifted by approximately 175 cm⁻¹ compared to the parent molecule. uni-muenchen.de

Conversely, this protonation leads to a shortening and strengthening of the adjacent C-F bond due to electron back-donation from the fluorine lone pairs to the electron-deficient carbon. uni-muenchen.ded-nb.info This is observed as a blue-shift (an increase in frequency) of the C-F stretching vibration.

| Vibrational Mode | Effect of Protonation | Spectroscopic Observation | Underlying Cause |

|---|---|---|---|

| Carbonyl (C=O) Stretch | Weakening of the bond | Significant red-shift (~175 cm⁻¹) uni-muenchen.de | Elongation of the C=O bond. uni-muenchen.de |

| Carbon-Fluorine (C-F) Stretch | Strengthening of the bond | Blue-shift (increase in frequency) | Shortening of the C-F bond due to electron back-donation. uni-muenchen.ded-nb.info |

Similarly, when this compound acts as a Lewis base and forms an adduct with a Lewis acid, the acid coordinates to the carbonyl oxygen. This interaction weakens the C=O double bond, resulting in a comparable red-shift of its stretching frequency in the IR or Raman spectrum. The magnitude of this shift can often be correlated with the strength of the Lewis acid.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of this compound derivatives.

A key example is the structural investigation of O-monoprotonated this compound, which was isolated as a hexafluoridostibate salt, [CH₂FC(OD)F][SbF₆]. d-nb.info Single-crystal X-ray diffraction analysis revealed that this derivative crystallizes in the triclinic space group P1, with two formula units per unit cell. d-nb.info The study of such protonated species is fundamental to understanding reaction mechanisms in superacidic media, where acyl fluorides are often employed. d-nb.info Protonation of the carbonyl oxygen leads to significant changes in the molecule's geometry, most notably a shortening of the C-F bond, which is attributed to the back-donation of fluorine lone-pair electrons. d-nb.info

The crystallographic data provides concrete evidence of the structural changes that occur upon protonation, confirming the O-protonation of the carbonyl group. d-nb.info These experimental findings, often corroborated by quantum chemical calculations, offer a detailed picture of the electronic and structural properties of reactive intermediates derived from this compound. d-nb.info

Table 1: Crystallographic Data for [CH₂FC(OD)F][SbF₆]

| Parameter | Value |

|---|---|

| Chemical Formula | CH₂DF₂O·F₆Sb |

| Crystal System | Triclinic |

| Space Group | P1 |

| Formula Units per Cell (Z) | 2 |

Chromatographic and Mass Spectrometric Techniques

Chromatography and mass spectrometry are cornerstone analytical techniques for the separation, identification, and quantification of fluoroacetyl compounds. These methods offer high sensitivity and selectivity, making them indispensable for purity assessment, radiochemical analysis, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) and Radio-Thin-Layer Chromatography (Radio-TLC) for Purity and Radiochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture based on their differential interactions with a stationary and a mobile phase. sigmaaldrich.com For fluoroacetyl compounds, particularly those used in clinical or environmental analysis, HPLC coupled with fluorescence detection (HPLC-FLD) provides a sensitive and selective method for quantification. nih.gov The efficiency of HPLC separation combined with the selectivity of fluorescence makes it an ideal tool for measuring low concentrations of specific compounds in complex matrices. nih.gov

In the context of radiolabeled fluoroacetyl compounds, such as those incorporating ¹⁸F for Positron Emission Tomography (PET), Radio-Thin-Layer Chromatography (Radio-TLC) and radio-HPLC are critical for quality control. longdom.orgnih.gov These techniques are essential for determining radiochemical purity—the proportion of the total radioactivity present in the desired chemical form. nih.gov

Radio-TLC is often preferred for its simplicity, rapid measurement time, and ease of maintenance. longdom.orgnih.gov It is particularly effective for quantifying the incorporation of radionuclides like [¹⁸F]fluoride during synthesis and for final quality control testing of the radiopharmaceutical before administration. longdom.org A radio-TLC scanner moves a radiation detector along the developed TLC plate to measure radioactivity as a function of distance, allowing for the separation and quantification of the labeled product from radioactive impurities. longdom.org While radio-HPLC offers higher resolution for separating multiple compounds, Radio-TLC is frequently sufficient and advantageous for many radiopharmaceutical analyses. longdom.orgnih.gov Recent advancements have demonstrated that high-resolution imaging can allow TLC to achieve separation resolutions comparable to radio-HPLC in a fraction of the time. mdpi.com

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic separation (e.g., LC-MS), it enables the identification and quantification of individual compounds in a mixture.

For fluoroacetyl compounds, tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation through the analysis of fragmentation pathways. nih.gov In this process, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. gre.ac.uk The fragmentation pattern provides a "fingerprint" that can be used to identify the molecule and understand its chemical structure.

Under electrospray ionization (ESI) conditions, perfluorinated carboxylates are known to first lose a molecule of CO₂ to form a perfluoroalkyl anion. nih.gov This primary anion can then undergo subsequent fragmentation. nih.gov Studies on related compounds suggest that these fragmentation pathways are not simple "unzipping" processes but can involve complex rearrangements, such as fluorine shifts, which generate a series of new anions prior to secondary and tertiary fragmentation. nih.gov Understanding these fragmentation pathways is crucial for the unambiguous identification of this compound and its derivatives in complex samples. gre.ac.uk

Specialized Fluorine Quantification Methods

Quantifying fluorine in various matrices requires specialized analytical techniques due to the unique chemical properties of the element. These methods are essential for assessing the total organic fluorine content and for detecting fluoride ions in complex environmental or biological samples.

Combustion Ion Chromatography (CIC) for Total Organic Fluorine Determination

Combustion Ion Chromatography (CIC) is a robust technique for determining the total amount of halogens, including fluorine, in a wide range of sample types, such as solids, liquids, and gels. measurlabs.com The method is particularly useful for measuring Total Organic Fluorine (TOF), which serves as an important screening parameter for the presence of per- and polyfluoroalkyl substances (PFAS) and other organofluorine compounds. nih.goventhalpy.com

The CIC process involves the high-temperature combustion (pyrohydrolysis) of the sample in an oxygen-rich atmosphere, which breaks the strong carbon-fluorine bonds. eurofins.com The resulting gaseous products, including hydrogen fluoride (HF), are collected in an absorption solution. eurofins.com This solution is then injected into an ion chromatograph, where the fluoride ion (F⁻) is separated and quantified by a conductivity detector. nih.gov

To determine the TOF specifically, the Total Inorganic Fluorine (TIF) can be measured separately by direct injection of a water extract of the sample into the ion chromatograph. nih.gov The TOF is then calculated as the difference between the Total Fluorine (TF) and the TIF. nih.gov CIC is a valuable screening tool because it provides a measure of the total organofluorine content, which can indicate the presence of fluorinated compounds that might be missed by targeted analyses like LC-MS/MS. measurlabs.comnih.gov

Ion-Selective Electrodes and Spectrophotometric Assays for Fluoride Detection in Complex Matrices

Ion-Selective Electrodes (ISEs): The fluoride ion-selective electrode (F-ISE) is the most widely used electrode for practical fluoride measurements. nih.gov It consists of a solid-state membrane made from a lanthanum fluoride (LaF₃) single crystal, often doped with europium fluoride (EuF₂) to enhance conductivity. vscht.cznih.gov The electrode develops a potential that is proportional to the activity of fluoride ions in the sample solution, as described by the Nernst equation. nih.gov

For accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is added to samples and standards. azom.com TISAB maintains a constant ionic strength, adjusts the pH to an optimal range (typically 5.0-5.5) to prevent the formation of HF or interference from hydroxide (B78521) ions, and contains a chelating agent to release fluoride that may be complexed with interfering cations like Al³⁺ or Fe³⁺. azom.com Depending on the sample matrix, fluoride concentration can be determined by direct measurement against a calibration curve or by the standard addition method, which is preferred for complex or unknown matrices. vscht.czazom.com

Spectrophotometric Assays: Spectrophotometric methods offer an alternative for fluoride detection and are based on the reaction of fluoride ions with a colored metal-dye complex. scielo.org.za This reaction typically results in a decrease in the color intensity of the complex, which is measured by a spectrophotometer. nih.gov The change in absorbance is proportional to the fluoride concentration.

Several metal-dye systems have been developed for this purpose. The underlying principle involves fluoride's high affinity for certain metal ions (like Al³⁺, Th⁴⁺, or Zr⁴⁺), causing it to displace the dye ligand from the metal complex, leading to a color change. nih.govnih.govscirp.org The choice of reagent depends on the desired sensitivity and the potential interferences in the sample. scielo.org.za

Table 2: Comparison of Selected Spectrophotometric Methods for Fluoride Detection

| Reagent (Metal-Complex) | Detection Range (mg/L or µg/mL) | Wavelength (nm) | Reference |

|---|---|---|---|

| Aluminum-Xylenol Orange | 0.08 - 1.4 µg/mL | Not Specified | nih.gov |

| Thorium-Bromocresol Orange | 0.02 - 3.00 µg/mL | 560 | nih.gov |

| Aluminum-Chrome Azurol B | 0.5 - 4.0 mg/L | 581 | scielo.org.za |

| Aluminum-Malachite Green | 0.3 - 2.0 mg/L | 622 | scielo.org.za |

| Aluminum-Resorcin Blue | 0.0 - 1.0 mg/L | 624 | scirp.org |

Applications and Future Directions in Fluoroacetyl Chemistry Research

Strategic Utility in Synthetic Organic Chemistry

Fluoroacetyl fluoride (B91410) and related reagents are pivotal in the selective introduction of the fluoroacetyl group, a moiety that can significantly alter the chemical and physical properties of a molecule. Its application spans from the synthesis of complex natural product analogs to its use as a selective reagent in fluorination and acylation reactions.

The incorporation of fluoroacetyl units into intricate molecular structures, such as natural products, is a promising strategy for creating novel analogs with potentially enhanced biological activities. While the direct use of fluoroacetyl fluoride for this purpose in complex total synthesis is not extensively documented in readily available literature, the broader concept of utilizing fluoroacetate (B1212596) as a building block is being explored through innovative biosynthetic approaches.

Researchers have successfully demonstrated that engineered polyketide synthase pathways can utilize fluoroacetate to incorporate fluorine into the backbone of natural product scaffolds. nih.gov This is achieved by leveraging the cellular machinery to process fluoroacetyl-CoA, a derivative of fluoroacetate, thereby enabling the site-selective introduction of fluorine into complex molecules. nih.govthe-innovation.org This biosynthetic approach circumvents some of the challenges associated with traditional chemical synthesis on complex substrates and opens new avenues for producing novel fluorinated natural products. nih.gov The enzymatic approach highlights the potential for creating a diverse range of complex fluorinated molecules by harnessing and engineering biological pathways. the-innovation.org

Table 1: Research Findings on Fluoroacetyl Group Introduction

| Method | Key Findings | Potential Impact |

|---|---|---|

| Engineered Polyketide Synthase Pathways | Demonstrated the in vitro and in vivo incorporation of fluoroacetate into polyketide backbones. nih.gov | Enables the synthesis of novel and complex fluorinated natural products with potentially enhanced biological properties. nih.gov |

| Enzymatic Approaches | Utilizes fluoroacetyl-CoA for the selective introduction of fluorine into various natural product classes. the-innovation.org | Provides a precise and selective method for fluorinating complex molecules under mild conditions. the-innovation.org |

Acyl fluorides, including this compound, are recognized for their unique reactivity, balancing stability with sufficient electrophilicity for acylation reactions. researchgate.netresearchgate.netnih.gov They are generally more stable towards hydrolysis than their chloride or bromide counterparts, making them easier to handle. nih.gov This stability, however, does not significantly diminish their reactivity towards nucleophiles, allowing for efficient acylation of amines and alcohols. researchgate.netnih.gov

While this compound's primary role is as a source of the fluoroacetyl group, acyl fluorides in general can participate in a variety of selective transformations. For instance, fluoride ion-catalyzed selective O-acylation of enol silyl (B83357) ethers with acyl fluorides provides a practical method for synthesizing valuable enol esters. kuleuven.be Although specific examples detailing the use of this compound as a selective fluorinating agent are scarce due to its primary function as an acylating agent, the broader class of N-F reagents and other electrophilic fluorinating agents are extensively used for selective fluorination. quora.comtcichemicals.com

In the context of acylation, the use of acyl fluorides is particularly advantageous in reactions where minimizing side reactions and preserving stereochemical integrity are crucial. nih.gov For example, in Friedel-Crafts acylation reactions, acyl fluorides can be effective reagents for introducing acyl groups onto aromatic rings. researchgate.net

Medicinal Chemistry and Drug Design Implications

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. mdpi.com The fluoroacetyl group, in particular, can serve as a key structural motif in the design of novel therapeutics.

This compound serves as a crucial intermediate in the synthesis of more complex fluorinated molecules that are precursors to pharmaceuticals. mdpi.com The reactivity of the acyl fluoride allows for its efficient conversion into a variety of functional groups, making it a versatile building block in multi-step synthetic sequences. The synthesis of fluorinated compounds is of high interest in the pharmaceutical industry due to the beneficial properties that fluorine can impart to a molecule. sciencedaily.combionity.com

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in the reviewed literature, the synthesis of fluorinated building blocks is a critical step in the drug discovery and development process. The development of novel methods to synthesize valuable fluorinated drug compounds, such as fluorinated oxetanes, underscores the importance of having access to a diverse toolbox of fluorinated starting materials. sciencedaily.combionity.com

A fundamental strategy in medicinal chemistry is the concept of bioisosteric replacement, where a functional group in a lead compound is replaced by another with similar physical or chemical properties to improve the drug's characteristics. princeton.eduselvita.com The replacement of a hydrogen atom or a methyl group with a fluorine atom or a trifluoromethyl group, respectively, is a common and effective bioisosteric replacement. cambridgemedchemconsulting.com

The introduction of a fluoroacetyl group can be viewed as a more complex bioisosteric replacement strategy. The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. selvita.comnih.gov Furthermore, the electronic properties of the fluoroacetyl group can influence the pKa of nearby functional groups, which can in turn affect the drug's solubility, membrane permeability, and ultimately its bioavailability. mdpi.comnih.gov While acetylation in general has been shown to enhance oral bioavailability of some compounds, the specific impact of fluoroacetylation needs to be evaluated on a case-by-case basis. nih.gov

Table 2: Impact of Fluorination as a Bioisosteric Strategy

| Property | Effect of Fluorine/Fluoroalkyl Group Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Generally increased. selvita.comnih.gov | The high strength of the C-F bond makes it resistant to enzymatic cleavage, thus blocking metabolic pathways. cambridgemedchemconsulting.com |

| Bioavailability | Can be enhanced. uzh.ch | Modulation of lipophilicity and pKa can improve absorption and distribution. mdpi.com |

| Binding Affinity | Can be increased. | The electronegativity of fluorine can lead to favorable interactions with the target protein. |

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The relatively long half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for PET imaging. nih.gov

The fluoroacetyl group is a valuable prosthetic group for introducing ¹⁸F into biomolecules for PET imaging. A significant development in this area is the synthesis and use of [¹⁸F]fluoroacetyl chloride ([¹⁸F]FAcCl) as a reagent for the [¹⁸F]fluoroacylation of amino and hydroxyl groups under mild conditions. snmjournals.org This reagent is prepared from no-carrier-added [¹⁸F]fluoride and can be used to label complex and sensitive biomarkers. snmjournals.org

The synthesis of [¹⁸F]FAcCl involves the initial preparation of [¹⁸F]fluoroacetic acid, followed by reaction with phthaloyl dichloride to generate the gaseous [¹⁸F]FAcCl. snmjournals.org This reactive intermediate can then be readily used to label various molecules, demonstrating its potential for the synthesis of complex PET radiopharmaceuticals. snmjournals.org This approach highlights the importance of the fluoroacetyl moiety in the development of advanced diagnostic imaging agents.

Contributions to Materials Science through Fluoroacetylated Derivatives

The introduction of fluoroacetyl groups or longer perfluoroalkyl chains, for which this compound can be a synthetic precursor, into polymers and onto surfaces imparts a range of desirable properties. These modifications are critical in the development of advanced materials with tailored functionalities.

Fluoroacetylated derivatives are instrumental in the synthesis of specialized polymers. For instance, fluorinated acrylic copolymers, which can be synthesized using fluoroalkyl-containing monomers, exhibit exceptional surface properties. The presence of fluorine atoms in these polymers leads to materials with low surface tension, non-wettability by oil and water, and anti-adhesive characteristics. These properties are highly sought after for creating protective coatings. One method involves synthesizing acrylic copolymers with hydroxyl functionalities, which are then partially esterified using a fluorinated acid, a derivative that can be conceptually linked back to a fluoroacetyl precursor. This process results in resins with fluorine content ranging from 4–10%, which significantly enhances their ability to protect against atmospheric corrosion when used in clear coatings. researchgate.net

Another significant application is in the creation of anti-corrosion coatings for metals. A series of fluorinated-phosphonic acid methacrylates have been synthesized through free radical polymerization. nih.gov These copolymers can be immobilized as a monolayer film on stainless steel surfaces. nih.gov The fluorinated segments provide a hydrophobic and protective barrier, while the phosphonic acid groups ensure strong adhesion to the metal oxide surface. nih.gov Research has demonstrated that such copolymer-functionalized surfaces can achieve water contact angles as high as 128° and remain stable against hydrolysis for several weeks. nih.gov

The unique properties imparted by fluoroacetylation are summarized in the table below.

| Property Enhanced by Fluoroacetylation | Application Area | Example Material | Key Research Finding |

| Hydrophobicity & Oleophobicity | Protective Coatings | Fluorinated Acrylic Copolymers | Low surface tension provides non-wettability by water and oil, leading to anti-fouling and protective properties. researchgate.net |

| Corrosion Resistance | Metal Surface Treatment | Fluorinated-Phosphonic Acid Methacrylates | Monolayer films on stainless steel provide a stable, anti-corrosive barrier with high water contact angles. nih.gov |

| Surface Modification | Biomaterials, Optics | Surface-Grafted Polymers | Direct fluorination or grafting of fluoropolymers alters surface energy, improving biocompatibility and optical properties. nih.govresearchgate.net |

Emerging Research Areas and Unexplored Reactivity of this compound

While the applications of fluoroacetylated materials are established, the fundamental chemistry of this compound itself is still an active area of research, with several emerging frontiers promising to expand its utility.

Superacid Chemistry: One of the most intriguing areas of emerging research is the behavior of this compound in superacidic media. In these environments, such as a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), this compound can be protonated on its carbonyl oxygen atom. uni-muenchen.de This creates a highly reactive cationic species. uni-muenchen.de Unlike simpler acyl fluorides that might form stable acylium ions, protonated this compound can undergo further reactions. rsc.org For example, subsequent HF addition across the carbonyl bond can lead to the formation of stable α-fluoroalcohol-derived oxonium salts. rsc.org The study of these highly electrophilic intermediates opens up possibilities for new synthetic methodologies that are not accessible under conventional reaction conditions. rsc.orguni-muenchen.de

Biosynthetic Engineering: A novel and rapidly developing field is the use of fluoroacetate, the hydrolysis product of this compound, as a building block in engineered biological systems. Researchers have successfully demonstrated that biosynthetic pathways, specifically those involving polyketide synthases, can be engineered to incorporate fluoroacetate. nih.gov This allows for the site-selective introduction of fluorine atoms into complex natural product scaffolds in vivo. nih.gov This bio-engineering approach could lead to the creation of novel pharmaceuticals and agrochemicals with enhanced properties, leveraging the unique characteristics of the fluorine atom. The fluoroacetyl group's similarity to fluoromethylketone inhibitors, however, presents challenges that must be addressed in designing these systems. nih.gov

Environmental and Microbial Interactions: As the use of organofluorine compounds increases, understanding their environmental fate is crucial. An emerging research area is the study of microbial defluorination. Recent studies have developed high-throughput screening methods to identify microbes capable of biodegrading organofluorine compounds by cleaving the carbon-fluorine bond. nih.gov This research has revealed latent microbial capabilities to biodegrade moieties like trifluoromethylphenyl groups, which are common in many industrial chemicals. nih.gov Understanding the mechanisms by which microorganisms interact with and potentially degrade compounds like this compound is an unexplored but critical area for future environmental science research.

A summary of these emerging research directions is presented below.

| Research Area | Focus of Study | Potential Impact |

| Superacid Chemistry | Reactivity and protonation of this compound in HF/SbF₅. uni-muenchen.dersc.org | Development of new synthetic methods using highly reactive cationic intermediates. |

| Biosynthetic Engineering | Incorporation of fluoroacetate into polyketide backbones via engineered enzymes. nih.gov | Creation of novel, complex fluorinated biomolecules for medicine and agriculture. |

| Microbial Defluorination | Identification and study of microbes that can cleave the C-F bond in organofluorine compounds. nih.gov | Bioremediation strategies for fluorinated environmental pollutants. |

Environmental Fate and Transport of Fluoroacetyl Compounds

Atmospheric Degradation Pathways and Byproduct Formation from Fluoroacetyl Fluoride (B91410)

The atmospheric fate of fluoroacetyl fluoride is primarily determined by its reactions with photochemically generated radicals and by photolysis. While specific experimental data for this compound is limited, the degradation pathways can be inferred from studies of similar fluorinated acyl fluorides and other fluorinated compounds. The principal atmospheric loss processes are expected to be reaction with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms, as well as direct photolysis.

The reaction with OH radicals is typically the dominant degradation pathway for many organic compounds in the troposphere. For this compound (CH₂FCOF), this reaction would likely proceed via hydrogen abstraction from the fluoromethyl group:

CH₂FCOF + OH → CHFCOF + H₂O

The resulting CHFCOF radical would then undergo further reactions in the atmosphere. In the presence of oxygen (O₂), it would form a peroxy radical (CHF(OO•)COF). Subsequent reactions of this peroxy radical, particularly with nitric oxide (NO) or other peroxy radicals, would lead to the formation of various degradation products.

Another potential atmospheric sink is the reaction with chlorine atoms, which can be significant in marine or polluted environments. researchgate.net Similar to the OH radical reaction, this would involve H-atom abstraction:

CH₂FCOF + Cl → CHFCOF + HCl

The subsequent chemistry of the CHFCOF radical would follow similar pathways as described above.

Photolysis, the breakdown of a molecule by sunlight, could also contribute to the atmospheric removal of this compound. Acyl fluorides can absorb ultraviolet (UV) radiation, leading to the cleavage of the C-C or C-F bonds. The photolysis of a related compound, perfluoro-2-methyl-3-pentanone, has been shown to be an important atmospheric fate. nih.gov

The atmospheric degradation of this compound is expected to produce a number of byproducts. Based on the degradation mechanisms of other fluorinated compounds, potential byproducts include:

Carbonyl fluoride (COF₂): A common product from the atmospheric oxidation of many fluorinated compounds.

Formyl fluoride (HCOF): Formed from the fragmentation of intermediate radicals.

Hydrogen fluoride (HF): A terminal product of the atmospheric degradation of most hydrofluorocarbons (HFCs) and other fluorinated substances. cdc.govfluorocarbons.orgfluorocarbons.org HF is readily removed from the atmosphere by wet and dry deposition. cdc.gov

Fluoroformaldehyde (CHFO): Can be formed from the atmospheric oxidation of the fluoromethyl group.

The ultimate atmospheric fate of the fluorine atoms from this compound is the formation of hydrogen fluoride (HF). fluorocarbons.org

Table 1: Estimated Atmospheric Reactions of this compound

| Reactant | Reaction Type | Potential Products | Significance |

|---|---|---|---|

| OH radical | H-atom abstraction | CHFCOF radical, H₂O | Major degradation pathway in the troposphere. |

| Cl atom | H-atom abstraction | CHFCOF radical, HCl | Can be significant in marine or polluted areas. researchgate.net |

Hydrolytic Stability and Persistence in Aqueous Environmental Systems

This compound is expected to be susceptible to hydrolysis in aqueous environments. Acyl halides, as a class of compounds, readily react with water to form the corresponding carboxylic acid and hydrogen halide. In the case of this compound, the hydrolysis reaction would yield fluoroacetic acid and hydrogen fluoride:

CH₂FCOF + H₂O → CH₂FCOOH + HF

The rate of this hydrolysis can be influenced by several factors, including pH and temperature. Studies on analogous compounds, such as acetyl fluoride and trithis compound, provide insights into this process. The hydrolysis of acetyl fluoride has been studied, indicating its reactivity towards water. researchgate.net Theoretical studies on the hydrolysis of trithis compound (CF₃COF) show that the reaction is catalyzed by water molecules, with the activation energy decreasing as more water molecules are involved. iaea.org This suggests that in bulk water, the hydrolysis of this compound would be a relevant fate process.

The persistence of this compound in aqueous systems is therefore expected to be low due to its susceptibility to hydrolysis. However, the primary degradation product, fluoroacetic acid (or its conjugate base, fluoroacetate), is known for its chemical stability. ag.state.mn.us Fluoroacetate (B1212596) is resistant to further abiotic degradation in water.

Once formed, fluoroacetic acid can be transported in aquatic systems. Fluoride ions, another product of hydrolysis, will also be released into the water. In natural waters, fluoride ions can form stable complexes with cations like calcium and magnesium, and can adsorb to sediments, particularly those rich in clays (B1170129) or minerals like calcium carbonate. cdc.govnih.gov

Table 2: Hydrolysis of this compound

| Reactants | Products | Environmental Significance |

|---|---|---|

| This compound (CH₂FCOF), Water (H₂O) | Fluoroacetic acid (CH₂FCOOH), Hydrogen fluoride (HF) | Limits the persistence of this compound in aquatic environments. |

| Forms the more persistent and toxic fluoroacetic acid. |

Biotransformation and Potential Bioaccumulation of Fluoroacetylated Species in Ecosystems

The biotransformation and bioaccumulation potential of this compound itself is limited due to its expected rapid hydrolysis to fluoroacetate in biological systems. Therefore, the focus of environmental and toxicological concern shifts to its hydrolysis product, fluoroacetate.

Fluoroacetate is a naturally occurring toxin found in some plant species, where it serves as a defense mechanism against herbivores. researchgate.netdoaj.orgexlibrisgroup.com The toxicity of fluoroacetate stems from its metabolic conversion into fluorocitrate, which inhibits the enzyme aconitase in the citric acid cycle, leading to cellular energy disruption. ag.state.mn.us

Biotransformation: The ability to biotransform or detoxify fluoroacetate varies significantly among different organisms. oaepublish.com

Microbial Degradation: Several species of bacteria and fungi have been identified that can defluorinate fluoroacetate, breaking the carbon-fluorine bond and rendering it harmless. researchgate.netdoaj.orgexlibrisgroup.com This process often involves a dehalogenase enzyme that releases fluoride ions and allows the remaining acetate (B1210297) to be utilized by the organism. doaj.org Both aerobic and anaerobic microbial degradation pathways for fluoroacetate have been identified. doaj.org For instance, a bacterium isolated from the bovine rumen has been shown to degrade fluoroacetate to fluoride ions and acetate. researchgate.netdoaj.orgexlibrisgroup.com

Plant Metabolism: Some plants that produce fluoroacetate also possess mechanisms to metabolize it, preventing self-poisoning. nih.gov Studies on lettuce have shown that it can metabolize fluoroacetate, with a portion being converted to fluorocitrate and other compounds. nih.gov

Animal Metabolism: Many animals are highly susceptible to fluoroacetate poisoning. However, some herbivorous species that have co-evolved with fluoroacetate-producing plants have developed a degree of tolerance, which may be linked to the presence of detoxifying microorganisms in their digestive systems. researchgate.net

Bioaccumulation: The potential for bioaccumulation of fluoroacetylated species is complex. While fluoroacetate itself is water-soluble and generally has a low potential for bioaccumulation in fatty tissues, its incorporation into fluorocitrate can lead to accumulation within cells.

The broader class of per- and polyfluoroalkyl substances (PFAS), which includes various fluorinated acids, has been extensively studied for bioaccumulation. mdpi.com Long-chain perfluoroalkyl acids (PFAAs), in particular, are known to bioaccumulate in organisms, with concentrations often being higher in organs like the liver and intestine. nih.gov Although fluoroacetate is a very short-chain compound, its persistence and biological activity mean that continuous exposure could lead to the accumulation of its toxic metabolite, fluorocitrate, within organisms. Studies have shown that even with decreasing concentrations of PFAAs in water, their levels in biota may not decrease over time, indicating slow degradation or excretion. nih.gov

Table 3: Biological Fate of Fluoroacetate (Hydrolysis Product of this compound)

| Process | Organism Group | Mechanism/Outcome |

|---|---|---|

| Biotransformation | Microorganisms (bacteria, fungi) | Enzymatic defluorination to fluoride and acetate (detoxification). researchgate.netdoaj.orgexlibrisgroup.com |

| Plants | Metabolism to fluorocitrate and other compounds. nih.govnih.gov | |

| Animals (susceptible) | "Lethal synthesis" to fluorocitrate, blocking the citric acid cycle. ag.state.mn.us | |

| Animals (tolerant) | Potential detoxification via gut microbiome. researchgate.net | |

| Bioaccumulation | Various organisms | Low direct bioaccumulation of fluoroacetate due to water solubility. |

| Potential for intracellular accumulation of the metabolite fluorocitrate. |

Q & A

Basic Research Question

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile derivatives; use trifluoroacetic anhydride for derivatization to enhance detection limits (1–10 ppb) .

- Ion Chromatography (IC) : Suitable for aqueous samples; fluoride-specific electrodes can quantify hydrolyzed fluoride ions, though cross-validation with NMR is advised to confirm specificity .

- 19F NMR Spectroscopy : Provides structural confirmation and quantification in non-aqueous matrices (detection limit: ~0.1 mM) .